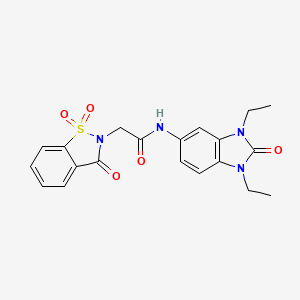
2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is an organic compound belonging to the class of oxazole carboxylates. This compound features a unique structure with two dimethylphenyl groups attached to an oxazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amide. This reaction is often catalyzed by acidic or basic conditions.
Attachment of Dimethylphenyl Groups: The dimethylphenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions, using appropriate dimethylbenzene derivatives and catalysts like aluminum chloride (AlCl₃).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: Common catalysts include Lewis acids like AlCl₃, while solvents such as dichloromethane or toluene are used to dissolve reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Catalysts: AlCl₃ for Friedel-Crafts reactions
Solvents: Dichloromethane, toluene
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reactants used
Scientific Research Applications
Chemistry
In chemistry, 2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and structural versatility make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole ring and dimethylphenyl groups allow it to fit into active sites or binding pockets, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylphenyl 1,2-oxazole-3-carboxylate
- 3,4-Dimethylphenyl 1,2-oxazole-3-carboxylate
- 2,3-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate
Uniqueness
2,3-Dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of two dimethylphenyl groups attached to the oxazole ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C20H19NO3/c1-12-8-9-16(10-14(12)3)19-11-17(21-24-19)20(22)23-18-7-5-6-13(2)15(18)4/h5-11H,1-4H3 |
InChI Key |
IKDHXVGHTQWIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methylphenyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11365476.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11365488.png)
![Diethyl 3-methyl-5-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11365495.png)
![(4-Butoxyphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11365512.png)
![4-butoxy-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11365513.png)

![N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11365516.png)

![2-(3,5-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11365523.png)
![4-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11365530.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11365540.png)


